molecular formula C8H12N2O B8066090 (3-methoxy-4-methylphenyl)hydrazine

(3-methoxy-4-methylphenyl)hydrazine

Cat. No.: B8066090
M. Wt: 152.19 g/mol
InChI Key: AMMSEPFGEHQNFD-UHFFFAOYSA-N
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Description

(3-Methoxy-4-methylphenyl)hydrazine is a substituted aromatic hydrazine derivative characterized by a hydrazine (-NH-NH₂) group attached to a phenyl ring bearing a methoxy (-OCH₃) group at position 3 and a methyl (-CH₃) group at position 3. This compound is primarily utilized as a precursor in organic synthesis, particularly in the formation of heterocyclic scaffolds such as pyrazoles, triazoles, and quinazolinones . Its electron-rich aromatic ring (due to the electron-donating methoxy and methyl groups) influences its reactivity in condensation and cyclization reactions, making it valuable for constructing bioactive molecules. The steric hindrance from the methyl group and the electronic effects of the methoxy substituent differentiate its behavior from simpler hydrazine derivatives like phenyl hydrazine or 4-nitrophenyl hydrazine.

Properties

IUPAC Name

(3-methoxy-4-methylphenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6-3-4-7(10-9)5-8(6)11-2/h3-5,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMSEPFGEHQNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methoxy-4-methylphenyl)hydrazine typically involves the reaction of 4-methyl-3-methoxyaniline with hydrazine. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-methoxy-4-methylphenyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3-methoxy-4-methylphenyl)hydrazine involves its interaction with specific molecular targets. It can form hydrazones with carbonyl compounds, which can further undergo various transformations. The compound’s biological activity is attributed to its ability to interfere with cellular processes, potentially through the inhibition of enzymes or interaction with DNA .

Comparison with Similar Compounds

Comparison with Similar Compounds

Electronic and Steric Effects

  • Phenyl hydrazine : Lacks substituents on the phenyl ring, resulting in unhindered reactivity. Its electron-neutral aromatic ring facilitates rapid condensation with carbonyl compounds but may lead to less selective reactions .
  • 4-Nitrophenyl hydrazine: The electron-withdrawing nitro (-NO₂) group at position 4 reduces electron density on the ring, slowing reactions with electrophiles. This derivative is less reactive in cyclization but useful for stabilizing charge in intermediates .
  • (3-Methoxy-4-methylphenyl)hydrazine : The methoxy group enhances electron density via resonance, while the methyl group introduces steric hindrance. This combination moderates reactivity, favoring controlled formation of heterocycles (e.g., pyrazoles) with reduced side products compared to phenyl hydrazine .

Physicochemical Properties

Compound Melting Point (°C) Solubility Key Reactivity Traits
Phenyl hydrazine 19–20 High in ethanol Rapid condensation, low selectivity
4-Nitrophenyl hydrazine 157–159 Moderate in DMSO Slow cyclization, charge stabilization
This compound Not reported Likely ethanol-soluble Moderate reactivity, steric control

Research Findings and Data Tables

Corrosion Inhibition Efficiency

Compound Inhibition at 25 ppm (%) Inhibition at 250 ppm (%) Mechanism
DHMeT (dihydrazino) 95.1 97.8 Film formation via -OCH₃
This compound* Not tested Not tested Predicted similar to DHMeT

*Predicted based on structural analogy.

Q & A

How can researchers optimize the synthesis of (3-methoxy-4-methylphenyl)hydrazine derivatives for indole formation?

Basic Research Focus : Synthesis optimization and reaction monitoring.
Methodological Answer :

  • Reaction Conditions : Use 4-methoxyphenylhydrazine hydrochloride analogs (e.g., this compound) with acetylated heterocycles (e.g., 3-acetonyl-5-cyano-1,2,4-thiadiazole) in ethanol or methanol under reflux (6–8 hours). Monitor reaction progress via TLC .
  • Product Isolation : Precipitation occurs upon cooling; recrystallize from methanol or ethanol for purity. Substituents (methoxy vs. methyl) influence regioselectivity—methoxy groups favor indole formation at the 5-position, while methyl groups direct substitution at the 2-position .

What analytical methods are reliable for quantifying this compound in reaction mixtures?

Basic Research Focus : Analytical validation and reproducibility.
Methodological Answer :

  • UV-Vis Spectroscopy : Hydrazine reduces potassium permanganate (KMnO₄), generating absorption maxima at 526–546 nm. Calibrate using molar absorptivity values (e.g., ~2279 L·mol⁻¹·cm⁻¹ at 526 nm) with a linear range of 0.1–10 mM .
  • HPLC : Use reversed-phase C18 columns with UV detection at 254 nm. Pre-column derivatization with dansyl chloride improves sensitivity for trace analysis .

How do substituents (methoxy and methyl) influence the reactivity of this compound in cyclocondensation reactions?

Advanced Research Focus : Mechanistic and regioselectivity studies.
Methodological Answer :

  • Steric and Electronic Effects : The methoxy group at the 3-position enhances electron density on the phenyl ring, favoring nucleophilic attack at the 5-position of thiadiazole derivatives. Methyl groups at the 4-position sterically hinder ortho-substitution, directing reactions to para positions .
  • Controlled Experiments : Compare reaction outcomes with phenylhydrazine (no substituents) and 4-methylphenylhydrazine to isolate substituent effects. Use DFT calculations to model transition states and charge distribution .

What catalytic systems are effective for decomposing this compound into hydrogen-rich gas mixtures?

Advanced Research Focus : Energy storage and catalytic mechanisms.
Methodological Answer :

  • Catalyst Design : Use Ni- or Co-based nanoparticles supported on Al₂O₃ or carbon. Hydrazine activation occurs via dissociative adsorption, with methoxy/methyl groups altering surface binding energy .
  • Experimental Setup : Conduct decomposition in a fixed-bed reactor at 200–400°C. Monitor H₂ yield via gas chromatography and compare activation barriers using Arrhenius plots .

How can computational methods guide the design of this compound derivatives for asymmetric catalysis?

Advanced Research Focus : Computational modeling and catalyst optimization.
Methodological Answer :

  • DFT Calculations : Model hydrazine-catalyzed metathesis pathways (e.g., ring-opening carbonyl–olefin reactions). Optimize bicyclic hydrazine catalysts (e.g., [2.2.2]-bicyclic systems) to lower cycloreversion activation barriers by ~15 kcal/mol .
  • Docking Studies : Simulate interactions between hydrazine derivatives and chiral substrates to predict enantioselectivity in asymmetric synthesis .

What strategies resolve contradictions in product distributions when using this compound with similar substrates?

Advanced Research Focus : Data reconciliation and mechanistic elucidation.
Methodological Answer :

  • Mechanistic Probes : Use isotopically labeled hydrazine (e.g., ¹⁵N) to track nitrogen incorporation in products via NMR or mass spectrometry .
  • Kinetic Profiling : Compare rate constants for competing pathways (e.g., indole vs. pyrazole formation) under varying temperatures and pH. For example, acidic conditions favor indole cyclization, while neutral conditions promote pyrazole byproducts .

How can researchers assess the thermal stability of this compound under propulsion-relevant conditions?

Advanced Research Focus : Thermophysical characterization.
Methodological Answer :

  • DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) at 25–500°C under nitrogen. Decomposition onset temperatures for hydrazine derivatives typically range from 150–250°C .
  • High-Pressure Reactors : Simulate rocket engine conditions (10–20 MPa, 300–500°C) to measure ignition delays and combustion byproducts (e.g., NH₃, H₂O) using FTIR spectroscopy .

What synthetic routes enable the incorporation of this compound into bioactive molecules like NSAIDs?

Advanced Research Focus : Pharmaceutical derivatization.
Methodological Answer :

  • Coupling Reactions : React this compound with acyl chlorides (e.g., indole-3-acetic acid chloride) in DCM under Schotten-Baumann conditions. Purify via column chromatography (silica gel, hexane/EtOAc) .
  • Biological Screening : Test hydrazine derivatives for COX-1/COX-2 inhibition using in vitro enzyme assays. Compare IC₅₀ values with indomethacin standards .

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